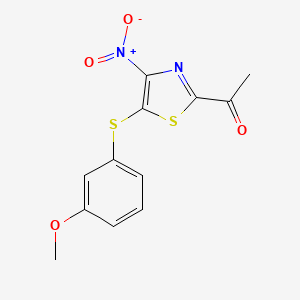
1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group, a nitro group, and an ethanone moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of 3-methoxyphenylthiol with 2-bromo-4-nitrothiazole under basic conditions to form the thioether linkage. This is followed by the acylation of the resulting intermediate with ethanoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole, 4-methylthiazole, and thiazole-4-carboxylic acid share the thiazole ring structure but differ in their substituents and functional groups.
Nitroaromatic compounds: Compounds like nitrobenzene, 2-nitrotoluene, and 4-nitroaniline share the nitro group but differ in their aromatic ring structures and substituents.
Uniqueness
1-(5-((3-Methoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to the combination of its methoxyphenyl, thioether, nitro, and ethanone groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O4S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[5-(3-methoxyphenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C12H10N2O4S2/c1-7(15)11-13-10(14(16)17)12(20-11)19-9-5-3-4-8(6-9)18-2/h3-6H,1-2H3 |
InChI Key |
DCPLTXOPUOQJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(S1)SC2=CC=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


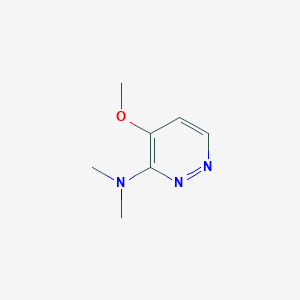
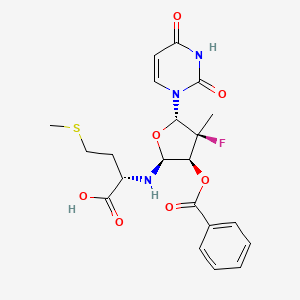
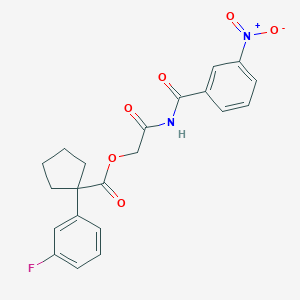

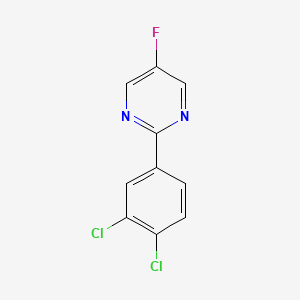
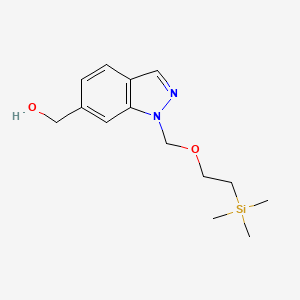
![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
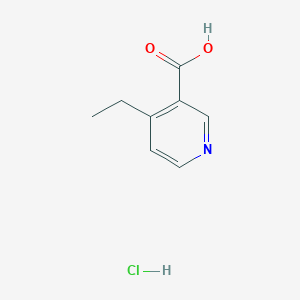
![4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)

![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
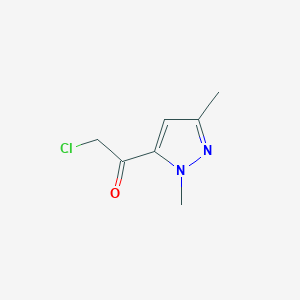

![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
